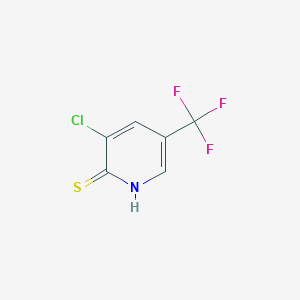
3-Chloro-5-(trifluoromethyl)pyridine-2-thiol
Descripción general
Descripción
3-Chloro-5-(trifluoromethyl)pyridine-2-thiol is a unique chemical compound. It may be used to synthesize 5-trifluoromethylpyridine-2-sulfonyl chloride by reacting with chlorine gas in HCl solution . It’s also reported as an intermediate of herbicide .
Molecular Structure Analysis
The molecular formula of 3-Chloro-5-(trifluoromethyl)pyridine-2-thiol is C6H3ClF3NS, and its molecular weight is 213.61 . The structure contains a pyridine ring with a trifluoromethyl group, a chlorine atom, and a thiol group attached to it .Aplicaciones Científicas De Investigación
Halogen Shuffling in Pyridines
Mongin et al. (1998) explored the site-selective electrophilic substitutions of 2-chloro-6-(trifluoromethyl)pyridine, showing its potential in organic synthesis and chemical transformations (Mongin et al., 1998).
Thermal Reactions with Tetrafluoroethylene
Nikul’shin et al. (2018) studied the co-pyrolysis of various trifluoromethyl pyridine derivatives with tetrafluoroethylene, leading to several significant products, highlighting its application in material science and chemical engineering (Nikul’shin et al., 2018).
Pesticide Synthesis
Lu Xin-xin (2006) reviewed the synthesis processes of 2,3-Dichloro-5-trifluoromethyl pyridine, an important derivative, for its widespread use in synthesizing pesticides, indicating its significance in agrochemicals (Lu Xin-xin, 2006).
Potential Antithyroid Drug
Chernov'yants et al. (2011) investigated 5-trifluoromethyl-pyridine-2-thione's behavior towards molecular iodine, suggesting its potential as an antithyroid drug (Chernov'yants et al., 2011).
Fungicide Synthesis
Jeon et al. (2013) focused on the compound fluazinam, which includes the 3-chloro-5-(trifluoromethyl)pyridine-2-thiol structure, underscoring its application in fungicide development (Jeon et al., 2013).
Synthesis Principles Analysis
Liu Guang-shen (2014) analyzed and summarized the synthesis reaction principles of 2-chloro-3-(trifluoromethyl)pyridine, providing insights into the chemical properties and reactivity of such compounds (Liu Guang-shen, 2014).
Difunctionalization of Pyridines
Heinz et al. (2021) reported a new method for the regioselective 3,4-difunctionalization of 3-chloropyridines, indicating the versatility of such compounds in organic synthesis (Heinz et al., 2021).
Metalation and Functionalization Studies
Cottet and Schlosser (2004) explored the metalation and functionalization of various chloro- and bromo-trifluoromethylpyridines, showing their potential in complex organic synthesis and pharmaceutical applications (Cottet & Schlosser, 2004).
Safety And Hazards
Propiedades
IUPAC Name |
3-chloro-5-(trifluoromethyl)-1H-pyridine-2-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClF3NS/c7-4-1-3(6(8,9)10)2-11-5(4)12/h1-2H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZCNTBWWNBGRFJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=S)NC=C1C(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClF3NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20353242 | |
| Record name | 3-chloro-5-(trifluoromethyl)pyridine-2-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20353242 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-5-(trifluoromethyl)pyridine-2-thiol | |
CAS RN |
76041-74-2 | |
| Record name | 3-chloro-5-(trifluoromethyl)pyridine-2-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20353242 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Chloro-5-(trifluoromethyl)pyridine-2-thiol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




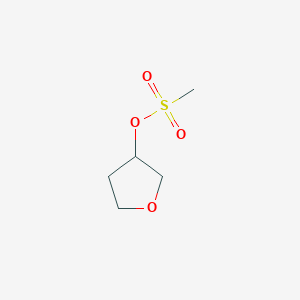
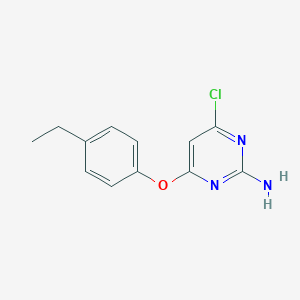

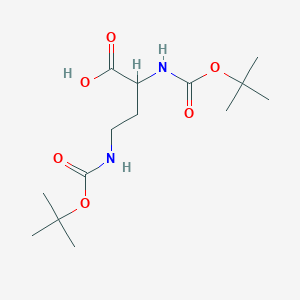

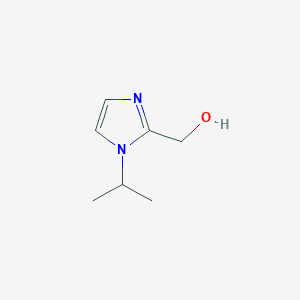






![5,6,7,8-Tetrahydro-4H-cyclohepta[b]thiophene-2-carboxylic acid](/img/structure/B186762.png)